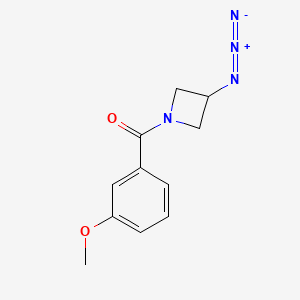
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone is an organic compound that features both azido and methoxy functional groups. The azido group is known for its high reactivity, making this compound of interest in various chemical reactions and applications. The methoxy group contributes to the compound’s overall stability and reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.
Substitution: The azido group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base.
Major Products:
Oxidation: Formation of nitrenes and subsequent rearrangement products.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling and modification of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone involves its reactivity with various biological and chemical targets:
Molecular Targets: The azido group can react with alkyne or alkene groups in biomolecules, forming stable triazole linkages through click chemistry.
Pathways Involved: The compound can participate in bioorthogonal reactions, enabling the selective modification of proteins, nucleic acids, and other biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone: Similar structure with a different position of the methoxy group.
(3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone: Similar structure with a chloro group instead of a methoxy group.
(3-Azidoazetidin-1-yl)(3-methylphenyl)methanone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness:
Reactivity: The presence of the azido group imparts high reactivity, making it suitable for a wide range of chemical transformations.
Stability: The methoxy group contributes to the overall stability of the compound, enhancing its utility in various applications.
Versatility: The combination of azido and methoxy groups provides a unique reactivity profile, enabling diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-8(5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGJNQWNVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















